molecular formula C11H12N2O6 B8321881 Ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate

Ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate

Cat. No.: B8321881
M. Wt: 268.22 g/mol
InChI Key: ABZYRRKHJXRBDH-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate

InChI

InChI=1S/C11H12N2O6/c1-3-19-11(15)9(14)6-7-8(13(16)17)4-5-10(12-7)18-2/h4-5H,3,6H2,1-2H3

InChI Key

ABZYRRKHJXRBDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=CC(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of potassium ethoxide (0.55 g, 6.55 mmol) in diethyl ether (20 mL, anhydrous) and ethanol (4 mL) was added diethyl oxalate (894 μL, 6.55 mmol) and the reaction mixture was stirred for 30 min prior to the addition of 6-methoxy-2-methyl-3-nitropyridine (Preparation 33, 1.0 g, 5.95 mmol) in diethyl ether (8 mL). The resulting red suspension was stirred at rt, under argon, for 20 h. The mixture was filtered, the solid washed thoroughly with diethyl ether then dried. The red solid was then taken up in hot water and the solution cooled to 0° C. The precipitate was filtered, washed with cold water, and dried to give the title compound as a beige solid. δH (CDCl3): 1.40 (3H, t), 4.07 (3H, s), 4.39 (2H, q), 6.74 (1H, d), 7.57 (1H, s), 8.40 (1H, d), 13.82 (1H, s).
Name
potassium ethoxide
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
894 μL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A roundbottom flask was charged with ethanol (540 ml) and (7.2 L). To this was added potassium (81.6 g, 2.09 mol) and mixture was stirred until all the potassium dissolved. Diethyl oxalate (306 g, 2.10 mol) was then added. The mixture was stirred for 5 minutes and then 6-methoxy-2-methyl-3-nitropyridine (320.0 g, 1.87 mol) was added. The resulting solution was stirred at room temperature for 36 hours. The slurry was filtered and the collected solids were washed thoroughly with ether and dried under reduced pressure. The solid was then suspended in 30 ml of water acetic acid was added until the pH=4. The solids that formed were collected by filtration to afford the title compound.
Quantity
81.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
306 g
Type
reactant
Reaction Step Three
Quantity
320 g
Type
reactant
Reaction Step Four
Quantity
540 mL
Type
solvent
Reaction Step Five

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